molecular formula C20H22N4O3 B2637266 N-(3,4-dimethoxyphenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251631-61-4

N-(3,4-dimethoxyphenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2637266
CAS No.: 1251631-61-4
M. Wt: 366.421
InChI Key: SYGKIQKNVIPXJZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxyphenethylamine, 3-methyl-1H-pyrazole, and nicotinic acid or its derivatives. The synthesis could involve steps such as amide bond formation, which might be facilitated by coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide may undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the phenethyl moiety could be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, could be reduced to an amine.

    Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of a nitro group would yield an amine.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other nicotinamide derivatives or compounds with similar structural features, such as:

  • N-(3,4-dimethoxyphenethyl)nicotinamide
  • 6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
  • Other substituted nicotinamides

Uniqueness

The uniqueness of N-(3,4-dimethoxyphenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-14-9-11-24(23-14)19-7-5-16(13-22-19)20(25)21-10-8-15-4-6-17(26-2)18(12-15)27-3/h4-7,9,11-13H,8,10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGKIQKNVIPXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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